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Compound of Interest

Compound Name:
(2R,3S)-3-hydroxypyrrolidine-2-

carboxylic acid

Cat. No.: B174381 Get Quote

An In-Depth Technical Guide to N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine, a derivative of the non-standard amino acid

hydroxyproline, serves as a pivotal chiral building block in modern medicinal chemistry and

peptide science.[1] Its rigid pyrrolidine ring, combined with the specific trans arrangement of the

hydroxyl and carboxyl groups, provides a conformationally constrained scaffold. This structural

rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity,

improved selectivity for biological targets, and favorable metabolic stability. The tert-

butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability and allows for

controlled, sequential chemical modifications, making it an exceptionally versatile intermediate

in the synthesis of complex molecules, including peptidomimetics and protease inhibitors.[1]

This guide provides a comprehensive overview of its physicochemical properties, reactivity, and

practical applications, grounded in established chemical principles.

Chemical Identity and Structure
The fundamental identity of a chemical compound is defined by its structure and internationally

recognized identifiers. These parameters are critical for sourcing, regulatory compliance, and

computational modeling.
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Figure 1: 2D Structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

Table 1: Chemical Identifiers and Properties

Property Value

CAS Number 187039-57-2[1][2][3]

Molecular Formula C₁₀H₁₇NO₅[2][3]

Molecular Weight 231.25 g/mol [2]

IUPAC Name
(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-

yl)oxycarbonyl]pyrrolidine-2-carboxylic acid[1][3]

Synonyms

Boc-trans-3-hydroxy-L-proline, (2S,3S)-N-Boc-

3-hydroxy-L-proline, Boc-D-3-hydroxyproline[1]

[3]

Canonical SMILES CC(C)(C)OC(=O)N1CC--INVALID-LINK--O[3]

InChI Key JLDHXHPQMBNKMC-BQBZGAKWSA-N[3]

Physicochemical Properties
The physical properties of a compound dictate its handling, storage, formulation, and behavior

in various experimental settings.

Table 2: Summary of Physicochemical Data
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Property Value / Observation

Appearance White to light brown solid[2]

Melting Point 157 °C[3]

Boiling Point (Predicted) 390.9 ± 42.0 °C[2]

Density (Predicted) 1.312 ± 0.06 g/cm³[3]

pKa (Predicted) 3.69 ± 0.40 (for the carboxylic acid)[2]

Storage
2-8 °C, under inert atmosphere is recommended

for long-term stability[4]

Solubility

While quantitative data is not widely published,

empirical evidence from synthetic procedures

suggests solubility in polar organic solvents

such as ethyl acetate, methanol, tetrahydrofuran

(THF), and N,N-dimethylformamide (DMF).[2][5]

[6]

Chemical Properties and Reactivity
The utility of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine stems from the distinct reactivity of

its three functional groups: the Boc-protected amine, the secondary alcohol, and the carboxylic

acid. The Boc group provides stability and orthogonality, allowing for selective reactions at the

other sites before its targeted removal.
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Figure 2: Key reaction pathways for N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

Boc Group Reactivity: The tert-butoxycarbonyl (Boc) group is a robust protecting group,

stable to a wide range of nucleophilic and basic conditions. Its primary role is to prevent the

secondary amine from participating in unwanted side reactions, such as amide formation

during peptide coupling. It is readily cleaved under strongly acidic conditions, most

commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride

(HCl) in an organic solvent like dioxane or methanol.[7][8][9] This acid-lability is fundamental

to its use in orthogonal protection strategies in multi-step synthesis.

Carboxylic Acid Reactivity: The C2-carboxylic acid is the primary site for chain elongation in

peptide synthesis. It can be activated by a wide array of standard peptide coupling reagents

(e.g., HATU, HBTU, EDC/HOBt) to form a highly reactive intermediate, which is then

susceptible to nucleophilic attack by the amino group of another molecule to form an amide

bond.[6][10] It can also undergo esterification under acidic conditions.

Hydroxyl Group Reactivity: The C3-hydroxyl group offers an additional point for chemical

diversification. It can be acylated to form esters, alkylated to form ethers, or oxidized under

specific conditions. This functionality is often exploited to introduce probes, linkers, or other

pharmacophoric elements to the scaffold.

Analytical Characterization
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Confirming the identity, purity, and structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine is

crucial. While actual spectra are proprietary to suppliers, the expected characteristics can be

expertly predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show a characteristic singlet at ~1.4 ppm integrating

to 9 protons for the tert-butyl group of the Boc protector. The protons on the pyrrolidine

ring (C2-H, C3-H, C4-H₂, C5-H₂) would appear as a series of complex multiplets between

approximately 2.0 and 4.5 ppm. The hydroxyl and carboxylic acid protons will appear as

broad singlets, with chemical shifts that are highly dependent on solvent and

concentration.

¹³C NMR: Key signals would include the carbonyl carbons of the Boc group (~155 ppm)

and the carboxylic acid (~175 ppm). The quaternary carbon of the Boc group would be

near 80 ppm, and the carbons of the pyrrolidine ring would appear in the 25-75 ppm

range.

Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected molecular ion

peaks would be at m/z 232.12 [M+H]⁺ in positive ion mode and m/z 230.10 [M-H]⁻ in

negative ion mode. The observation of a peak at m/z 176.08 [M+H-C₄H₈]⁺, corresponding to

the loss of isobutylene from the Boc group, is also a common fragmentation pattern.

Infrared (IR) Spectroscopy: The IR spectrum should display a very broad absorption band

from ~2500-3300 cm⁻¹ characteristic of the O-H stretching of the hydrogen-bonded

carboxylic acid. A strong, sharp C=O stretching absorption for the Boc group carbamate is

expected around 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch would appear

around 1700-1725 cm⁻¹.

Experimental Protocols: A Practical Guide
The following protocols are representative of common manipulations involving this compound.

The causality for each step is explained to provide a deeper understanding of the process.

Protocol 1: Boc Group Deprotection

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the removal of the Boc protecting group to liberate the secondary

amine, a necessary step before N-terminal modification.

Start: N-Boc Protected Compound

1. Dissolve in DCM

2. Cool to 0°C
(Controls reaction rate)

3. Add TFA (20-50% v/v)
(Initiates acidolysis)

4. Stir for 1-2 hours
(Reaction completion)

5. Concentrate in vacuo
(Removes volatiles)

6. Co-evaporate with Toluene
(Azeotropic removal of TFA)

End: Deprotected Compound
(TFA Salt)
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Click to download full resolution via product page

Figure 3: Workflow for the acid-mediated deprotection of the Boc group.

Methodology:

Dissolution: Dissolve N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq) in anhydrous

dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped

with a magnetic stir bar.

Rationale: DCM is an excellent solvent for the starting material and is inert to the acidic

conditions.

Cooling: Cool the solution to 0 °C using an ice-water bath.

Rationale: The cleavage reaction is exothermic. Cooling prevents potential side reactions

and decomposition.

Acid Addition: Slowly add trifluoroacetic acid (TFA, typically 20-50% v/v) to the stirred

solution.[7][9]

Rationale: TFA is a strong acid that protonates the carbamate oxygen, initiating the

cleavage mechanism which releases the stable tert-butyl cation, carbon dioxide, and the

free amine.

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room

temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-

MS until the starting material is fully consumed.

Rationale: Allowing the reaction to warm ensures complete cleavage, which can

sometimes be sluggish at 0 °C.

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and

excess TFA. Co-evaporate the residue with toluene (2-3 times) to azeotropically remove

residual TFA.
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Rationale: This step provides the crude deprotected product as its TFA salt, which is often

a viscous oil or solid.

Purification (Optional): The resulting TFA salt is often used directly in the next step. If

required, it can be purified by precipitation from a solvent/anti-solvent system (e.g.,

DCM/ether) or by chromatography.

Protocol 2: Amide Bond Formation via HATU Coupling
This protocol details the coupling of the carboxylic acid with a primary or secondary amine, a

cornerstone of peptide and medicinal chemistry.

Methodology:

Initial Dissolution: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-

(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq), HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.1 eq), and the desired amine (or amine hydrochloride salt, 1.2 eq)

in anhydrous DMF.[6]

Rationale: DMF is a polar aprotic solvent that effectively solvates all reactants. HATU is a

highly efficient, low-racemization coupling reagent.

Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as N,N-

diisopropylethylamine (DIPEA, 2.5-3.0 eq), dropwise.

Rationale: DIPEA serves two purposes: it deprotonates the carboxylic acid to form the

carboxylate, which is the active nucleophile that attacks HATU, and it neutralizes any

amine hydrochloride salt used as a starting material.

Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature

and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

Rationale: The reaction proceeds via the formation of a highly reactive HOBt-ester

intermediate, which is then rapidly acylated by the amine.

Aqueous Work-up: Upon completion, dilute the reaction mixture with a water-immiscible

organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric
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acid, saturated aqueous NaHCO₃, and brine.

Rationale: The acidic wash removes excess DIPEA. The basic wash removes unreacted

starting acid and the HOBt byproduct. The brine wash removes residual water.

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate

under reduced pressure. The resulting crude product can be purified by flash column

chromatography on silica gel.

Safety and Handling
While specific toxicity data for this compound is not available, GHS information for closely

related N-Boc-hydroxyproline isomers suggests it should be handled with care.[11][12]

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[3][11][12]

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place at the recommended

temperature of 2-8 °C to ensure long-term stability.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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